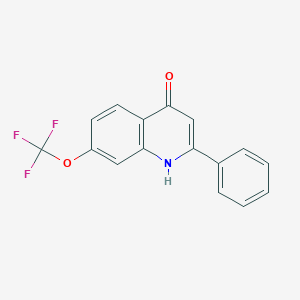

4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-

Description

4-Quinolinol (4-hydroxyquinoline) derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antimalarial, and anti-inflammatory properties . The compound 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- features a hydroxy group at position 4, a phenyl substituent at position 2, and a trifluoromethoxy (-OCF₃) group at position 6. The trifluoromethoxy moiety is notable for its electron-withdrawing nature and metabolic stability, which are critical in medicinal chemistry for enhancing drug-like properties such as lipophilicity and resistance to oxidative degradation .

Properties

CAS No. |

825620-21-1 |

|---|---|

Molecular Formula |

C16H10F3NO2 |

Molecular Weight |

305.25 g/mol |

IUPAC Name |

2-phenyl-7-(trifluoromethoxy)-1H-quinolin-4-one |

InChI |

InChI=1S/C16H10F3NO2/c17-16(18,19)22-11-6-7-12-14(8-11)20-13(9-15(12)21)10-4-2-1-3-5-10/h1-9H,(H,20,21) |

InChI Key |

VSQXYMRUKWJUIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Conrad–Limpach Reaction

The Conrad–Limpach reaction is a well-established method for synthesizing 4-hydroxyquinolines. It involves the condensation of aniline derivatives with β-ketoesters or β-diketones under acidic or thermal conditions, followed by cyclization.

- For example, aniline and ethyl 4,4,4-trifluoroacetoacetate can be refluxed in toluene with triethylamine to form an intermediate enamine, which upon acid treatment cyclizes to 4-hydroxyquinoline derivatives bearing trifluoromethyl groups.

- Modifications of this reaction allow for the introduction of various substituents on the quinoline ring, including trifluoromethoxy groups at position 7 by using appropriately substituted anilines or acetoacetate derivatives.

Alternative Cyclization Methods

- Other methods include the use of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides followed by hydrogenation to yield substituted 4-hydroxyquinolines.

- These methods provide flexibility in introducing substituents and can be adapted for trifluoromethoxy substitution.

Introduction of the 7-(Trifluoromethoxy) Group

Use of 4-(Trifluoromethoxy)aniline

- A key approach involves using 4-(trifluoromethoxy)aniline as a starting material or intermediate. This aniline derivative acts as a nucleophile in substitution reactions to introduce the trifluoromethoxy group onto the quinoline scaffold.

- The reaction can proceed efficiently without metal catalysts, often in pure aniline or in (C1-C4) alcohol solvents such as methanol, which provides clean conversion albeit with slightly longer reaction times compared to solvent-free conditions.

Cross-Coupling and Substitution Reactions

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can be employed to attach phenyl groups at position 2 of the quinoline ring, using boronic acids or esters and halogenated quinoline intermediates.

- The trifluoromethoxy group is typically introduced prior to or after the quinoline core formation depending on the synthetic route.

Functionalization at Position 2 with Phenyl Group

- The phenyl substituent at position 2 can be introduced via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using 2-halogenated quinolinol intermediates and phenylboronic acid derivatives.

- Reaction conditions typically involve degassed dimethylformamide as solvent, potassium carbonate as base, and tetrakis(triphenylphosphine)palladium(0) as catalyst, stirred at elevated temperatures (~85 °C) for extended periods (e.g., 18 hours).

Hydroxylation at Position 4

- The 4-hydroxy group is generally formed during the cyclization step (Conrad–Limpach reaction) or introduced via demethylation of methoxy precursors using boron tribromide in dichloromethane at room temperature.

- This step yields the quinolinol structure essential for the biological activity of the compound.

Representative Preparation Procedure Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization (Conrad–Limpach) | Aniline + ethyl 4,4,4-trifluoroacetoacetate, reflux in toluene, acid treatment | Formation of 4-hydroxyquinoline core with trifluoromethyl substitution |

| 2 | Nucleophilic substitution | 4-(Trifluoromethoxy)aniline, neat or in methanol | Introduction of trifluoromethoxy group at position 7 |

| 3 | Cross-coupling (Suzuki) | 2-halogenated quinolinol + phenylboronic acid, Pd catalyst, K2CO3, DMF, 85 °C | Attachment of phenyl group at position 2 |

| 4 | Demethylation/hydroxylation | Boron tribromide in DCM, room temperature | Formation of 4-quinolinol structure |

Research Findings and Optimization Notes

- The use of pure 4-(trifluoromethoxy)aniline as a solvent and reactant enhances reaction speed and purity, avoiding the need for heterogeneous bases or metal catalysts.

- Solvent choice affects reaction time and cleanliness; methanol prolongs reaction time but maintains clean conversion, while neat conditions are faster.

- Cross-coupling reactions require careful control of temperature and catalyst loading to optimize yields and minimize side reactions.

- Demethylation with boron tribromide is effective for converting methoxy to hydroxy groups without degrading sensitive trifluoromethoxy substituents.

- Alternative synthetic routes involving aminomethylation and Knoevenagel condensation have been explored but may lead to side products or require additional purification steps.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-7-(trifluoromethoxy)quinolin-4-ol undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide derivatives.

Reduction: Reduction of the quinoline ring to form tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions at the phenyl and quinoline rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents, organolithium reagents, and Grignard reagents.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Quinoline derivatives, including 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-, have been extensively studied for their antibacterial properties. Research indicates that modifications in the quinoline structure can significantly enhance antibacterial efficacy against various pathogens such as Staphylococcus aureus and Escherichia coli .

Antimalarial Potential

The compound has also shown promise in antimalarial applications. In studies involving prodrugs derived from quinoline structures, enhanced oral bioavailability and efficacy against Plasmodium berghei were observed, indicating the potential of 4-Quinolinol derivatives in malaria treatment .

Mechanism of Action

The mechanism through which these compounds exert their effects often involves interaction with biological targets such as enzymes or receptors critical for microbial survival or replication. For instance, the trifluoromethoxy group is believed to improve lipophilicity and bioavailability, enhancing therapeutic efficacy .

Material Science

Development of New Materials

In material science, 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- is utilized in the development of advanced materials due to its unique electronic properties. Its incorporation into polymer matrices has been explored for applications requiring specific electrical or optical characteristics .

Chemical Synthesis

Synthesis Methods

The synthesis of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- can be achieved through various chemical reactions involving quinoline derivatives. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction processes .

Mechanism of Action

The mechanism of action of 2-phenyl-7-(trifluoromethoxy)quinolin-4-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The phenyl group at position 2 in the target compound may enhance π-π stacking interactions with biological targets compared to smaller groups (e.g., CF₃ in 2-(trifluoromethyl)quinolin-6-ol) . The trifluoromethoxy group at position 7 offers greater metabolic stability than non-fluorinated alkoxy groups, as fluorine reduces susceptibility to enzymatic cleavage .

Physicochemical Properties: The hydroxy group at position 4 in the target compound likely improves aqueous solubility compared to chloro (4-Chloro-7-(trifluoromethoxy)quinoline) or amino (4-Amino-7-(trifluoromethyl)quinoline) substituents . The molecular weight (329.26 g/mol) and lipophilicity (logP ~2.5 estimated) suggest favorable drug-likeness, aligning with Lipinski’s rule of five.

The trifluoromethoxy group’s role in enhancing blood-brain barrier penetration is well-documented in fluorinated drugs .

Biological Activity

4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- is a compound belonging to the quinoline family, known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique trifluoromethoxy group and a phenyl substituent, which enhances its lipophilicity and bioavailability, potentially improving its therapeutic efficacy.

Chemical Structure

The structural formula of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- can be represented as follows:

Biological Activities

Antimicrobial Properties

Quinoline derivatives, including 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-, have been extensively studied for their antimicrobial activities. The presence of the trifluoromethoxy group is believed to enhance the compound's interaction with microbial targets, leading to significant antimicrobial effects against various pathogens.

Anticancer Activity

Research indicates that quinoline derivatives exhibit notable anticancer properties. For instance, similar compounds have shown effectiveness against various cancer cell lines. In vitro studies suggest that modifications at specific positions on the quinoline ring significantly influence their anticancer activity. The incorporation of trifluoromethyl groups has been associated with improved metabolic stability and enhanced selectivity against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- can be influenced by structural modifications. A comparative analysis of related compounds demonstrates varying degrees of biological efficacy based on their substituents:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 7-Chloro-4-hydroxyquinoline | Chlorine at the 7-position | Strong antimicrobial properties |

| 7-Aminoquinoline | Amino group at the 7-position | Known for its anticancer activity |

| 2-(Trifluoromethyl)quinoline | Trifluoromethyl group at the 2-position | Notable electronic properties |

| 6-Fluoroquinoline | Fluoro group at the 6-position | Used in drug development due to lower toxicity |

The trifluoromethoxy group enhances lipophilicity and bioavailability compared to similar compounds, making it a candidate for further development in therapeutic applications.

Case Studies

- Antimalarial Efficacy : A study on quinoline derivatives highlighted that compounds with trifluoromethyl substitutions exhibited better metabolic stability and antiplasmodial activity against Plasmodium falciparum. The findings indicated that certain structural modifications could lead to compounds with low nanomolar EC50 values and excellent selectivity profiles .

- Anticancer Mechanism : In vitro studies on derivatives similar to 4-Quinolinol showed promising results against various human cancer cell lines, including colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460). The most effective compounds demonstrated IC50 values in the nanomolar range, indicating potent antiproliferative effects .

The mechanism through which 4-Quinolinol exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors critical for cellular processes. For example, some quinoline derivatives are known to bind to tubulin, disrupting mitotic spindle formation in cancer cells, thereby inducing apoptosis .

Q & A

Q. What synthetic strategies are effective for introducing the trifluoromethoxy group at the 7-position of quinoline derivatives?

The trifluoromethoxy (OCF₃) group is typically introduced via nucleophilic substitution, cross-coupling reactions, or electrophilic fluorination. For example, aryl halides or boronic acids can serve as precursors for Suzuki-Miyaura coupling with trifluoromethoxy-containing reagents. Scale-up methodologies often optimize reaction conditions (e.g., catalyst choice, solvent polarity) to enhance yield and purity while minimizing side reactions like dehalogenation . Recent advances in trifluoromethoxylation reagents, such as silver trifluoromethoxide (AgOCF₃), have improved regioselectivity in aromatic systems .

Q. How do the 2-phenyl and 7-trifluoromethoxy substituents influence the compound’s physicochemical properties?

The 2-phenyl group enhances steric bulk and π-π stacking interactions, potentially improving binding affinity in biological targets. The 7-trifluoromethoxy group introduces strong electron-withdrawing effects, lowering the pKa of the 4-hydroxyl group and increasing metabolic stability. Fluorine’s inductive effects also reduce basicity and enhance lipophilicity, as demonstrated in analogous fluorinated pharmaceuticals . Researchers should validate these properties experimentally via HPLC (logP measurement), NMR titration (pKa determination), and X-ray crystallography (conformational analysis) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. Programs like SHELXL refine crystallographic data to resolve bond lengths and angles with high precision (e.g., mean C–C bond deviation ≤0.004 Å) . Complementary techniques include:

- ¹⁹F NMR : To confirm trifluoromethoxy integration and detect impurities.

- High-resolution mass spectrometry (HRMS) : For exact mass verification.

- IR spectroscopy : To identify hydroxyl and carbonyl functional groups .

Advanced Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Discrepancies often arise from incomplete parameterization in density functional theory (DFT) models or solvent effects not accounted for in simulations. A systematic approach includes:

Q. What methodologies optimize regioselectivity during trifluoromethoxy group introduction in quinoline systems?

Regioselectivity challenges stem from competing electrophilic aromatic substitution (EAS) pathways. Strategies include:

- Directing groups : Installing temporary substituents (e.g., boronic acids) to guide OCF₃ placement.

- Transition-metal catalysis : Using palladium or copper catalysts to mediate cross-coupling at specific positions.

- Microwave-assisted synthesis : Accelerating reactions to favor kinetic control over thermodynamic outcomes .

Q. How can molecular docking studies be designed to explore interactions between this compound and biological targets like nicotinic α7 receptors?

Docking studies should prioritize:

- Protein structure preparation : Use high-resolution receptor structures (PDB entries) and account for flexible loops.

- Ligand parameterization : Apply accurate partial charge assignments for the trifluoromethoxy group using tools like Gaussian.

- Binding free energy calculations : Combine docking with molecular dynamics (MD) simulations to assess entropic contributions. Validation via in vitro assays (e.g., radioligand displacement) is critical to confirm computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.